"physicochemical properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid"
"physicochemical properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy, safety, and overall therapeutic potential.[1][2] For researchers, scientists, and drug development professionals, the ability to accurately characterize these traits for a novel chemical entity is paramount. This guide provides an in-depth technical overview of the core physicochemical properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry.
While specific experimental data for this particular molecule is not extensively published, this whitepaper will present a comprehensive profile based on validated computational predictions. Furthermore, it will detail the rigorous, field-proven experimental methodologies required to determine these properties, providing a self-validating framework for researchers to generate their own data. The focus will be on the causality behind experimental choices, ensuring a blend of theoretical understanding and practical application.
Predicted Physicochemical Profile
Computational tools play a vital role in the early stages of drug discovery by providing reliable estimations of a compound's properties before resource-intensive synthesis and testing.[3] The following table summarizes the predicted physicochemical properties for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid. These values serve as a crucial starting point for experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₀N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 166.18 g/mol | Influences size-dependent processes like membrane passage; generally, values <500 Da are preferred for oral bioavailability.[1] |
| pKa | Acidic: ~4.5, Basic: ~7.5 | Governs the ionization state at different physiological pHs, impacting solubility, permeability, and receptor binding. |
| LogP | ~ -1.5 | Indicates the lipophilicity of the neutral molecule; negative values suggest higher hydrophilicity.[4] |
| Aqueous Solubility | High | High solubility is essential for absorption and formulation.[2] |
| Melting Point | ~ 180-200 °C | Affects solubility and stability; a key parameter for formulation development. |
| Boiling Point | > 350 °C | Relevant for understanding thermal stability under various processing conditions. |
Predicted values are generated using publicly available cheminformatics tools and should be confirmed experimentally.
Section 1: Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability and is essential for in vitro assays.[5][6] It can be assessed under kinetic or thermodynamic conditions. Kinetic solubility measures the concentration of a compound in solution after a short incubation time, often from a DMSO stock, while thermodynamic solubility represents the true equilibrium concentration of a saturated solution.[5][7]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive measure of a compound's solubility at equilibrium.[8]
Causality of Experimental Choices:
-
Excess Solid Compound: Ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.[8]
-
Prolonged Incubation (24-72 hours): Allows sufficient time for the dissolution process to reach equilibrium, which is crucial for poorly soluble compounds.[6]
-
Constant Agitation: Maximizes the surface area of the solid in contact with the solvent, facilitating faster equilibration.
-
Filtration/Centrifugation: Removes all undissolved solid, ensuring that the subsequent analysis only measures the concentration of the dissolved compound.[5]
-
LC-MS/UV Analysis: Provides a sensitive and specific method for quantifying the compound's concentration in the supernatant.[9]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Place the vial on a shaker or rotator at a constant temperature (typically 25°C or 37°C) for 24 to 72 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, separate the undissolved solid from the solution by centrifuging the vial at high speed or by filtering the suspension through a 0.45 µm filter.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of the compound.[6]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.
Caption: Workflow for Thermodynamic Solubility Determination.
Section 2: Ionization Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[10] This is a critical parameter as the ionization state affects a compound's solubility, permeability across biological membranes, and binding to its target.[10]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[11][12] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Causality of Experimental Choices:
-
Calibrated pH Meter: Ensures accurate pH measurements, which are the foundation of this technique.[11]
-
Inert Atmosphere (Nitrogen Purge): Prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of weak bases.[11]
-
Constant Ionic Strength: Maintained by adding a salt like KCl, this minimizes changes in activity coefficients that could affect the accuracy of the pKa determination.[11]
-
Stepwise Titrant Addition: Allows the solution to reach equilibrium after each addition, ensuring that the measured pH is stable and representative.
-
Titration Curve Analysis: The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the ionized and non-ionized species are equal.[11]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard buffers of known pH (e.g., 4, 7, and 10).[11]
-
Sample Preparation: Dissolve an accurately weighed amount of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid in a solution of constant ionic strength (e.g., 0.15 M KCl). Purge the solution with nitrogen gas.[11]
-
Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.[11]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Section 3: Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid versus an aqueous environment.[13] It is a key factor in drug absorption, membrane permeability, and protein binding.[2]
Experimental Protocol 1: Shake-Flask Method for LogP
This traditional method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[13][14]
Causality of Experimental Choices:
-
Pre-saturation of Solvents: Saturating the n-octanol with water and vice-versa before the experiment ensures that the volumes of the two phases do not change during partitioning.
-
Equilibration Time: Shaking the mixture for a sufficient period allows the compound to reach a distribution equilibrium between the two phases.[2]
-
Phase Separation: Complete separation of the two phases is critical for accurate measurement of the compound's concentration in each.[13]
-
Concentration Measurement in Both Phases: Allows for the direct calculation of the partition coefficient.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).[4]
Experimental Protocol 2: RP-HPLC Method for LogP
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative to the shake-flask method.[15][16] It determines LogP by correlating a compound's retention time on a hydrophobic column with those of known standards.
Step-by-Step Methodology:
-
Calibration: Create a calibration curve by injecting a series of standard compounds with known LogP values onto an RP-HPLC system (e.g., C18 column) and recording their retention times.
-
Sample Analysis: Inject a solution of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid onto the same HPLC system under identical conditions.
-
Data Analysis: Determine the retention time of the test compound.
-
LogP Calculation: Interpolate the LogP of the test compound from the calibration curve of LogP versus retention time.
Caption: Workflow for LogP Determination via RP-HPLC.
Section 4: Thermal Properties
Melting Point: Differential Scanning Calorimetry (DSC)
The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid. It is an indicator of purity and is important for formulation and stability.[17] DSC is a precise technique for determining the melting point by measuring the heat flow required to raise the temperature of a sample compared to a reference.[18][19]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[20]
-
Data Acquisition: The instrument records the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.[20]
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[21][22]
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of the compound into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance within the furnace.
-
Heating Program: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air).[23]
-
Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.[21]
-
Data Analysis: A plot of mass versus temperature is generated. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.[23]
Caption: Workflow for Thermal Analysis (DSC and TGA).
Section 5: Chemical Stability Assessment
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which is crucial for establishing its intrinsic stability and developing stability-indicating analytical methods.[24][25]
Causality of Experimental Choices:
-
Acid/Base Hydrolysis: Simulates the potential for degradation in the acidic environment of the stomach or the basic environment of the intestine.[26]
-
Oxidation: Assesses the molecule's susceptibility to oxidative degradation, which can occur in the presence of oxygen or reactive oxygen species.
-
Photolysis: Evaluates the impact of light exposure on the stability of the compound, which is important for packaging and storage considerations.[24]
-
Thermal Stress: Determines the effect of elevated temperatures on the compound's stability.[26]
-
Targeted Degradation (5-20%): Aims to generate a sufficient amount of degradation products for detection and characterization without completely destroying the parent molecule.[27]
General Protocol:
-
Hydrolytic Degradation: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures (e.g., 60°C).[26]
-
Oxidative Degradation: Treat the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Photolytic Degradation: Expose the solid compound and its solution to a controlled light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[24]
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) with and without humidity.[25]
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (typically with a photodiode array and mass spectrometric detector) to separate and identify any degradation products.
Caption: Workflow for Forced Degradation Studies.
Conclusion
The comprehensive characterization of physicochemical properties is an indispensable component of successful drug development. For 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid, the predicted properties suggest a hydrophilic compound with multiple ionization sites, characteristics that will profoundly influence its behavior in biological systems. This guide has provided not only a foundational dataset of predicted values but also a detailed framework of robust experimental protocols. By applying these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize lead candidates, and ultimately accelerate the journey from discovery to a potential therapeutic.
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